
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one, also known as CP-122,721, is a chemical compound that belongs to the class of piperazinone derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. CP-122,721 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting DAT, this compound increases the levels of dopamine in the synaptic cleft, which can improve cognitive function and reduce impulsivity and addictive behaviors.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which can improve cognitive function and reduce impulsivity and addictive behaviors. In animal models, this compound has been shown to improve working memory and attention, and reduce hyperactivity and impulsivity. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, this compound may have limitations in terms of its specificity and selectivity, and further studies are needed to fully understand its pharmacological properties.
Future Directions
There are several future directions for the research on 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one. One potential application is in the treatment of ADHD, where this compound may improve cognitive function and reduce impulsivity and hyperactivity. Another potential application is in the treatment of drug addiction, where this compound may reduce drug-seeking behavior and relapse. Further studies are needed to fully understand the potential therapeutic applications of this compound, as well as its pharmacological properties and limitations.
Synthesis Methods
The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one involves the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetyl bromide to form the intermediate 2-chloro-6-fluoro-N-(2-bromoacetyl)aniline. This intermediate is then reacted with prop-2-enoyl piperazine in the presence of a base to yield the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. In animal models, this compound has been shown to increase dopamine levels in the brain, which may improve cognitive function and reduce impulsivity and addictive behaviors.
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-2-10(18)17-7-6-16-13(19)12(17)11-8(14)4-3-5-9(11)15/h2-5,12H,1,6-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOYYGFZKYWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNC(=O)C1C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2739914.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)
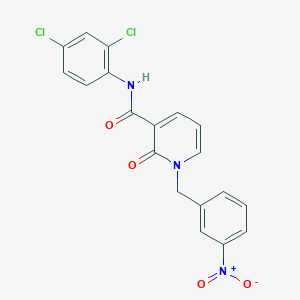

![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
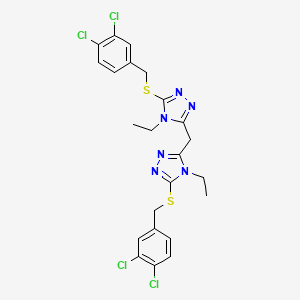
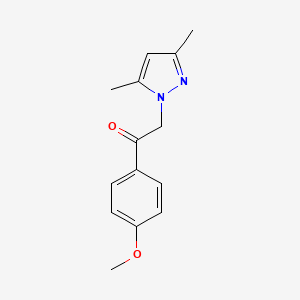
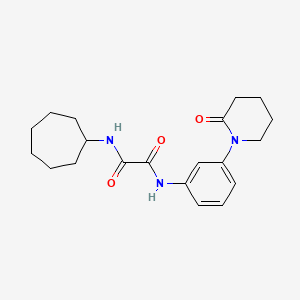
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2739934.png)
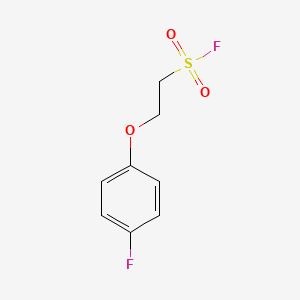
![N-[Cyano-[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2739937.png)